N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide
CAS No.:
Cat. No.: VC20114556
Molecular Formula: C12H11N3OS
Molecular Weight: 245.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3OS |
|---|---|
| Molecular Weight | 245.30 g/mol |
| IUPAC Name | N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C12H11N3OS/c1-9-5-7-17-11(9)8-14-15-12(16)10-4-2-3-6-13-10/h2-8H,1H3,(H,15,16)/b14-8+ |
| Standard InChI Key | QHLPJEJGIRWHKO-RIYZIHGNSA-N |
| Isomeric SMILES | CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CC=N2 |
| Canonical SMILES | CC1=C(SC=C1)C=NNC(=O)C2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Configuration
The compound has the molecular formula C₁₂H₁₁N₃OS and a molecular weight of 245.30 g/mol. Its structure combines a 3-methylthiophene moiety and a pyridine ring connected by a hydrazone (-NH-N=C-) linker. The E-configuration of the methylidene group ensures planarity, enabling conjugation between the thiophene’s sulfur-containing π-system and the pyridine’s nitrogen lone pair . This conjugation stabilizes the molecule and enhances its capacity for charge transfer, a feature critical for interactions with biological targets or materials.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃OS |
| Molecular Weight | 245.30 g/mol |
| CAS Number | Not publicly disclosed |
| Topological Polar Surface | 76.7 Ų (estimated) |
| Hydrogen Bond Donors | 2 (NH groups) |
Synthesis and Reaction Pathways
Condensation Reaction Mechanism
The compound is synthesized via a condensation reaction between 3-methylthiophene-2-carbaldehyde and pyridine-2-carbohydrazide under acidic or basic conditions . This reaction proceeds through nucleophilic attack by the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond.
The use of catalysts like piperidine or acetic acid accelerates imine formation, with yields optimized at temperatures of 60–80°C .
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or methanol. Characterization methods include:
-
FTIR: A strong C=N stretch at 1630–1640 cm⁻¹ confirms hydrazone formation .
-
NMR: Thiophene protons appear at δ 6.8–7.2 ppm, while pyridine protons resonate at δ 7.5–8.5 ppm.
-
X-ray Crystallography: Planar geometry with dihedral angles <10° between aromatic rings .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO and DMF. Its stability under ambient conditions is attributed to intramolecular hydrogen bonding between the hydrazide NH and pyridine’s nitrogen . Thermal analysis (TGA/DSC) reveals decomposition above 220°C, consistent with conjugated aromatic systems.
Spectroscopic Features
-
UV-Vis: Absorbance maxima at 268 nm (π→π)* and *283 nm (n→π)**, red-shifted compared to non-conjugated analogs .
-
Fluorescence: Weak emission at 410 nm (λₑₓ = 350 nm), suggesting limited applications in optoelectronics.
Biological and Pharmacological Activity
Antimicrobial Efficacy
Analogous hydrazones exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, with enhanced activity upon metal complexation . The thiophene moiety disrupts microbial cell membranes via hydrophobic interactions, while the pyridine ring inhibits enzyme function .
Table 2: Comparative Bioactivity of Hydrazone Derivatives
Industrial and Agricultural Applications
Pesticidal Activity
Hydrazone derivatives inhibit acetylcholinesterase in insects, with LC₅₀ values of 12–50 ppm reported for aphids and beetles . Field trials demonstrate 80–90% larval mortality at 100 ppm concentrations.
Corrosion Inhibition
In acidic environments (1M HCl), Schiff bases like this compound achieve 92% corrosion inhibition on mild steel at 500 ppm, forming protective chelate layers with Fe²⁺ ions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume